3-Aminopentan-1-OL hydrochloride
Description
Properties
IUPAC Name |
3-aminopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMVULAHHBXAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Aminopentan 1 Ol Hydrochloride
General Strategies for 3-Aminopentan-1-ol (B2610376) Synthesis
General synthetic routes typically focus on the formation of the core amino alcohol structure without necessarily controlling the stereochemistry at the C3 position.
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com This process involves two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine. masterorganicchemistry.com For the synthesis of 3-aminopentan-1-ol, a suitable precursor would be a γ-hydroxy ketone, specifically 1-hydroxy-3-pentanone.
The general reaction proceeds by reacting the ketone with an ammonia (B1221849) source to form an imine, which is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to significantly reduce the starting ketone but are reactive towards the protonated imine intermediate. masterorganicchemistry.com Alternative reducing agents like α-picoline-borane can also be utilized. organic-chemistry.org
The reaction can be summarized as follows:
Step 1 (Imine Formation): 1-hydroxy-3-pentanone reacts with ammonia (or an ammonia equivalent) under acidic catalysis to form a cyclic imine or a linear imine, which exists in equilibrium with the starting materials.
Step 2 (Reduction): A selective reducing agent reduces the C=N double bond of the imine to yield 3-aminopentan-1-ol.
Modern protocols for reductive amination may use catalytic systems, such as those involving ruthenium or cobalt catalysts with hydrogen gas as the reductant, offering a greener and more efficient alternative. organic-chemistry.org
Table 1: Selected Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH control (mildly acidic) | Selective for imines over ketones/aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, effective, and avoids the use of cyanide. masterorganicchemistry.com |
| α-Picoline-Borane | Methanol, Water, or neat | Can be used in various solvents, including water. organic-chemistry.org |
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. This method can be applied to the synthesis of 3-aminopentan-1-ol by starting with the corresponding nitro alcohol, 3-nitro-1-pentanol.
The catalytic hydrogenation of the nitro group is the most common approach. This typically involves treating the nitro compound with hydrogen gas in the presence of a heterogeneous metal catalyst. nih.gov Commonly used catalysts include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂, Adams' catalyst)
Raney Nickel (Raney Ni)
The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate and catalyst activity. Recent advancements have introduced biocatalytic approaches, where enzymes like hydrogenase are immobilized on a support material (e.g., carbon black) to facilitate the reduction under mild, aqueous conditions. nih.gov This method has shown high chemoselectivity for the nitro group, leaving other functional groups intact. nih.gov
The process involves the six-electron reduction of the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods have been developed for the synthesis of β-amino alcohols, which share the same core structure as 3-aminopentan-1-ol. nih.govrsc.org
One such strategy involves the reaction of aldehydes and isocyanides to generate N-substituted β-amino alcohols. nih.gov Another innovative approach uses a multicomponent reaction where an amine, an aldehyde, and methanol are combined in a single pot. acs.org This reaction is mediated by a TiCl₃/t-BuOOH system and proceeds through a free-radical mechanism under mild conditions to afford 1,2-amino alcohols. acs.org Other methods include the regioselective azidolysis of epoxides followed by in-situ reduction, which can be catalyzed by magnetic nanocatalysts for easy separation.
Chiral amino acids from the "chiral pool" are valuable starting materials for the synthesis of enantiomerically pure compounds. A plausible route to chiral 3-aminopentan-1-ol is the reduction of a corresponding β-amino acid derivative, such as 3-aminopentanoic acid.
This strategy is exemplified by the synthesis of the structurally similar (R)-3-aminobutan-1-ol from (R)-3-aminobutanoic acid. vcu.edu The carboxylic acid functional group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium aluminum hydride. vcu.edu The latter is a lower-cost alternative. vcu.edu The process generally involves the following steps:
Protection of the amino group (e.g., as a carbamate) may be necessary to prevent side reactions, although direct reduction is sometimes possible.
Reduction of the carboxylic acid (or its ester derivative) to the primary alcohol.
Deprotection of the amino group, if necessary, to yield the final amino alcohol.
This approach directly translates the stereochemistry of the starting amino acid to the final product, making it a powerful tool for asymmetric synthesis. vcu.edu
Stereoselective Synthesis of 3-Aminopentan-1-ol Diastereomers and Enantiomers
The C3 carbon in 3-aminopentan-1-ol is a chiral center, meaning the molecule can exist as two enantiomers, (R)-3-aminopentan-1-ol and (S)-3-aminopentan-1-ol. Stereoselective synthesis aims to produce a single desired stereoisomer.
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched products from prochiral starting materials.
Asymmetric Hydrogenation and Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) of imines is a powerful method for synthesizing chiral amines. mdpi.com This reaction typically uses a chiral metal complex, often based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), to transfer hydrogen from a source like formic acid or isopropanol (B130326) to a C=N bond. mdpi.commdpi.com For the synthesis of a specific enantiomer of 3-aminopentan-1-ol, one could start with 1-hydroxy-3-pentanone, form the imine, and then perform an asymmetric reduction. The catalyst, containing a chiral ligand, creates a chiral environment that directs the hydrogenation to one face of the imine, leading to an excess of one enantiomer. mdpi.com
Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. Transaminases, for instance, can be used to convert a ketone into a chiral amine with high enantiomeric excess. google.com An R-selective or S-selective transaminase could be used to convert 1-hydroxy-3-pentanone directly into (R)-3-aminopentan-1-ol or (S)-3-aminopentan-1-ol, respectively. google.com This enzymatic approach often uses an amino donor like isopropylamine (B41738) and a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. google.com Protein engineering has been extensively used to develop transaminases with broad substrate scopes and enhanced stability, making them suitable for industrial applications. nih.gov
Table 2: Examples of Chiral Catalysis for Amino Alcohol Synthesis
| Catalytic System | Reaction Type | Application | Key Feature |
|---|---|---|---|
| Chiral Rh(II) Carboxylates | 1,3-Dipolar Cycloaddition | Synthesis of syn-α-hydroxy-β-amino esters | Forms C-C and C-N bonds with stereocontrol. |
| Ru/Chiral Diamine Complexes | Asymmetric Transfer Hydrogenation | Reduction of cyclic imines | Effective for producing chiral cyclic amines. mdpi.com |
| R-selective Transaminase | Biocatalytic Amination | Conversion of 4-hydroxy-butan-2-one to (R)-3-aminobutan-1-ol | High enantioselectivity (>99%) under mild, aqueous conditions. google.com |
Enzymatic Resolution Techniques
Enzymatic resolution is a powerful technique for separating the enantiomers of a racemic mixture. For amino alcohols like 3-aminopentan-1-ol, lipases are the most commonly employed enzymes due to their ability to catalyze enantioselective transformations in non-aqueous solvents. The primary strategy involves the selective acylation of either the amino or the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. This difference in reactivity allows for the easy separation of the acylated product from the unreacted amino alcohol.
Porcine Pancreatic Lipase (B570770) (PPL) and lipases from Candida species, such as Candida antarctica lipase B (CALB), have demonstrated high efficacy in these resolutions. rsc.orgmdpi.com The choice of solvent and acylating agent is critical for achieving high enantioselectivity. Ethyl acetate, for example, can serve as both the solvent and the acyl donor. rsc.org The reaction typically proceeds by selectively acylating one enantiomer, which can then be separated from the unreacted enantiomer by standard chromatographic techniques. The resolved, acylated compound can then be de-acylated to yield the enantiomerically pure amino alcohol. This method is advantageous for its mild reaction conditions and high stereoselectivity. libretexts.org
Table 1: Examples of Lipase-Catalyzed Resolution of Analogous Amino Alcohols This table presents data from studies on compounds structurally similar to 3-aminopentan-1-ol to illustrate typical enzymatic resolution parameters.
| Racemic Substrate | Enzyme | Transformation | Solvent | Result | Reference |
|---|---|---|---|---|---|
| 2-Aminobutan-1-ol | Porcine Pancreatic Lipase (PPL) | N,O-diacylation | Ethyl Acetate | Enantioselective acylation (>95% ee) | rsc.org |
| 1-Aminopropan-2-ol | Porcine Pancreatic Lipase (PPL) | N-acylation | Ethyl Acetate | Enantioselective acylation (>95% ee) | rsc.org |
| Racemic Alcohols | Candida antarctica Lipase B (CALB) | O-acylation | Various Organic Solvents | High enantioselectivity (up to >99% ee) | libretexts.org |
| 1-Phenylethanol | Pseudomonas cepacia Lipase | Esterification | 2-Me-THF | High enantiomeric ratio (96:4) | mdpi.com |
Protecting Group Strategies for Chiral Control
In the synthesis of complex chiral molecules like 3-aminopentan-1-ol, protecting groups are indispensable for masking reactive functional groups and preventing unwanted side reactions. wikipedia.org For a bifunctional amino alcohol, an orthogonal protection strategy is essential, allowing for the selective deprotection of one group while the other remains protected. organic-chemistry.org
The amino group is commonly protected as a tert-butyloxycarbonyl (Boc) carbamate. This protection is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The Boc group is robust under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in an appropriate solvent. wikipedia.orgorganic-chemistry.org
The hydroxyl group is frequently protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. This is formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. wikipedia.org Silyl ethers are generally stable to the conditions used for many organic transformations but can be cleaved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. fiveable.me The differential stability of the Boc (acid-labile) and silyl (fluoride-labile) groups allows for precise, sequential manipulation of the amino and hydroxyl functionalities, which is critical for maintaining chiral control throughout a synthetic sequence. organic-chemistry.org
Table 2: Common Orthogonal Protecting Groups for Amino Alcohols
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Reference |
|---|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., HCl, TFA) | organic-chemistry.orgwikipedia.org |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Fluoride Ion (e.g., TBAF) or Acid | wikipedia.orgfiveable.me |
Formation and Stability of the Hydrochloride Salt
The final step in the synthesis is often the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic amino group of 3-aminopentan-1-ol reacts with hydrochloric acid. This conversion is highly desirable as the resulting salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be a liquid or an oil. google.com
The salt can be prepared by treating a solution of the free amino alcohol in an organic solvent, such as diethyl ether, ethyl acetate, or isopropanol, with a solution of hydrogen chloride in an alcohol or by bubbling gaseous HCl through the solution. google.comresearchgate.net The hydrochloride salt usually precipitates from the solution and can be isolated by filtration. researchgate.net
The stability of the hydrochloride salt is a key feature. The protonated ammonium (B1175870) group is stable under the acidic conditions often required for the removal of acid-labile protecting groups like the Boc group. wikipedia.org In fact, the deprotection of a Boc-protected amine with HCl directly yields the amine hydrochloride salt. researchgate.netnih.gov The salt is stable in acidic to neutral aqueous solutions but can be neutralized with a base to regenerate the free amino alcohol if required for subsequent reaction steps. Studies on analogous amino acid solutions have shown that while high concentrations of HCl can affect the stability of some amino acids over time, the hydrochloride form is generally stable under typical storage and handling conditions. nih.gov
Considerations for Industrial Scale Production
For the large-scale synthesis of 3-aminopentan-1-ol hydrochloride, efficiency, cost-effectiveness, and safety are paramount. Industrial processes often favor catalytic methods due to their high efficiency and reduced waste generation.
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a cornerstone of industrial chemical production and represents a highly viable route for the synthesis of 3-aminopentan-1-ol. wikipedia.org A plausible industrial synthesis could involve the reduction of a suitable precursor such as 3-nitropentan-1-ol or 3-aminopentanenitrile.
The hydrogenation of nitro compounds to primary amines is a well-established industrial process. researchgate.netgoogle.com This transformation is typically carried out using catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum-based catalysts under hydrogen pressure. google.comresearchgate.net The reaction conditions, including temperature, pressure, and solvent, must be carefully optimized to ensure complete reduction of the nitro group while preserving the hydroxyl functionality.
Alternatively, the hydrogenation of a nitrile can also yield the primary amine. wikipedia.org The catalytic reduction of nitriles is a widely used industrial method for producing amines like hexamethylenediamine, a precursor to Nylon 66. wikipedia.org This process often employs Raney Nickel or cobalt-based catalysts. researchgate.netgoogle.com A critical challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amines as byproducts. wikipedia.orgrsc.org This is often managed by the choice of catalyst, solvent, and the addition of ammonia or a base to the reaction mixture. researchgate.netgoogle.com
Table 3: Typical Catalysts and Conditions for Analogous Industrial Hydrogenation
| Precursor Type | Catalyst | Key Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Aromatic Nitro Compound | Pd/C, Pt/C, Ni, Co | H₂ pressure, temperature, optional V compound additive | Aromatic Amine | google.com |
| Aliphatic Dinitrile | Raney®-Ni | 50 bar H₂, 77 °C | Aminonitrile/Diamine | researchgate.net |
| Nitrile | Raney Nickel, Cobalt Boride, Pd/C | H₂ pressure, solvent choice, pH control | Primary Amine | wikipedia.org |
| Nitroarene | Copper(0) Nanoparticles | Transfer hydrogenation (e.g., using glycerol) | Aniline | acs.org |
Stereochemical Considerations and Isomerism in 3 Aminopentan 1 Ol Hydrochloride Research
Analysis of Stereogenic Centers in 3-Aminopentan-1-ol (B2610376) Derivatives
The fundamental structure of 3-aminopentan-1-ol contains a single stereogenic center, which is the carbon atom at the third position (C3) bonded to the amino group, a hydrogen atom, an ethyl group, and a 2-hydroxyethyl group. The presence of this chiral center means that 3-aminopentan-1-ol can exist as a pair of enantiomers, designated as (R)-3-aminopentan-1-ol and (S)-3-aminopentan-1-ol.
In the context of its derivatives, additional stereogenic centers can be introduced, leading to the formation of diastereomers. For instance, modifications to the pentane (B18724) backbone or the functional groups can create new chiral centers, further complicating the stereochemical landscape. The analysis of these stereogenic centers is a critical first step in any stereoselective synthesis or characterization study. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed to elucidate the number and configuration of these centers.
Diastereomeric and Enantiomeric Comparisons
The existence of stereoisomers necessitates a careful comparison of their properties, as enantiomers and diastereomers often interact differently with other chiral molecules and polarized light.
The three-dimensional structure of a molecule is a key determinant of its reactivity and biological function. In the case of 3-aminopentan-1-ol derivatives, the orientation of the amino and hydroxyl groups can significantly influence their ability to participate in chemical reactions. For example, the rate of a reaction may differ between enantiomers if a chiral reagent or catalyst is involved.
From a biological perspective, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other. While specific biological activity data for 3-aminopentan-1-ol hydrochloride is not extensively documented in publicly available research, the principle remains a cornerstone of medicinal chemistry research involving chiral amines and alcohols.
Positional isomers have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. For 3-aminopentan-1-ol, several positional isomers exist, including 1-aminopentan-3-ol, 5-aminopentan-1-ol, and others. These isomers, while structurally related, are distinct chemical compounds with different physical and chemical properties.
In research, it is crucial to distinguish between these positional isomers as they will likely exhibit different reactivity, spectroscopic data, and biological activities. For instance, the proximity of the amino and hydroxyl groups in 3-aminopentan-1-ol allows for potential intramolecular hydrogen bonding, which would be different or absent in its positional isomers. This can affect properties such as boiling point, solubility, and chromatographic behavior. Analytical techniques like mass spectrometry, IR spectroscopy, and NMR spectroscopy are essential for the unambiguous identification of each positional isomer.
Methodologies for Chiral Resolution and Enantioseparation
Since the synthesis of chiral compounds from achiral starting materials often results in a racemic mixture (an equal mixture of both enantiomers), methods for separating these enantiomers are of great importance. This process is known as chiral resolution. For 3-aminopentan-1-ol, several strategies could be employed:
Classical Resolution: This involves the use of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common method for enantioseparation.
The choice of method depends on factors such as the scale of the separation, the desired purity of the enantiomers, and the cost-effectiveness of the process.
Determination of Absolute Configuration in Related Aminopentanol Structures
Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is a critical step in stereochemical analysis. For aminopentanol structures, several methods can be utilized:
X-ray Crystallography: This is considered the gold standard for determining absolute configuration. If a suitable single crystal of a pure enantiomer or a diastereomeric salt can be obtained, X-ray diffraction analysis can provide an unambiguous assignment of the (R) or (S) configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental spectra with those predicted from quantum chemical calculations for a known absolute configuration, the configuration of the sample can be determined.
Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it to a compound of known absolute configuration, or by synthesizing it from a starting material of known configuration, through a series of stereochemically well-understood reactions.
The application of these methods provides the definitive stereochemical assignment necessary for understanding the structure-activity relationships of 3-aminopentan-1-ol and its derivatives.
Applications of 3 Aminopentan 1 Ol Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis
Utilization in Asymmetric Synthesis of Complex Organic Molecules
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Chiral building blocks, such as 3-aminopentan-1-ol (B2610376) hydrochloride, are instrumental in achieving high levels of stereocontrol in chemical reactions.
Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While direct research on 3-aminopentan-1-ol hydrochloride as a chiral auxiliary is not extensively documented, the well-established use of other chiral amino alcohols in this capacity provides a strong precedent for its potential. For instance, derivatives of amino alcohols are known to be effective chiral auxiliaries in asymmetric alkylations and aldol (B89426) reactions, achieving excellent diastereofacial selectivities. The structural features of 3-aminopentan-1-ol, with its stereocenter at the C-3 position, make it a candidate for the formation of chiral oxazolidinone or other heterocyclic auxiliaries.
Similarly, chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. Chiral amino alcohols are frequently employed as precursors for the synthesis of these ligands. The amino and hydroxyl groups of 3-aminopentan-1-ol can be readily modified to create bidentate ligands capable of coordinating with various transition metals. These complexes could then be applied in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The specific stereochemical outcome of such reactions would be dictated by the absolute configuration of the 3-aminopentan-1-ol used.
Table 1: Potential Asymmetric Reactions Utilizing Ligands Derived from 3-Aminopentan-1-ol
| Asymmetric Reaction | Metal Catalyst | Potential Ligand Type from 3-Aminopentan-1-ol |
| Hydrogenation | Rhodium, Ruthenium | Phosphine-oxazoline, Diamine |
| Hydrosilylation | Rhodium, Iridium | Bis(oxazoline), Pyridine-oxazoline |
| Aldol Reaction | Titanium, Boron | Oxazolidinone, Aminoindanol-derived |
| Diels-Alder Reaction | Copper, Lewis Acids | Bis(oxazoline), Schiff base |
Introduction of Chiral Centers into Target Molecules
Beyond its use in catalytic amounts, this compound can be directly incorporated into a target molecule, thereby introducing a new chiral center. This approach is fundamental to chiral pool synthesis, where readily available, enantiomerically pure natural products or their derivatives are used as starting materials. The stereogenic center at C-3 of 3-aminopentan-1-ol can serve as a foundational element of chirality in the final product.
For example, the amino group can be acylated and the hydroxyl group can be etherified or esterified, allowing for the extension of the carbon chain and the construction of more complex structures. The inherent chirality of the starting material ensures that the subsequent products are also chiral, often with a high degree of stereochemical purity. This strategy is particularly valuable in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity.
Precursor in the Synthesis of Biologically Active Molecules and Pharmaceutical Agents
The structural motif of amino alcohols is prevalent in a vast number of biologically active compounds and pharmaceutical agents. Consequently, chiral amino alcohols like 3-aminopentan-1-ol are highly sought-after intermediates in medicinal chemistry.
Derivatization for Pharmacological Research
The development of new therapeutic agents often involves the synthesis and screening of a library of related compounds, or derivatives, to identify the most potent and selective candidate. The functional groups of 3-aminopentan-1-ol provide convenient handles for such derivatization.
The primary amino group can be readily converted into a variety of amides, sulfonamides, or ureas, while the hydroxyl group can be transformed into ethers, esters, or carbamates. This allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of pharmacological activity. For instance, derivatives of other amino alcohols have shown a wide range of biological activities, including anti-inflammatory and immunomodulating properties. nih.gov
Table 2: Potential Pharmacological Derivatives of 3-Aminopentan-1-ol
| Functional Group | Derivative | Potential Pharmacological Area |
| Amino Group | Amides, Sulfonamides | CNS disorders, Infectious diseases |
| Hydroxyl Group | Ethers, Esters | Cardiovascular diseases, Oncology |
| Both Groups | Cyclic Carbamates | Antiviral, Antibacterial |
Integration into Carbohydrate Synthesis via Glycosylation Reactions
Amino sugars are integral components of many biologically important molecules, including antibiotics and cell-surface glycans. The chemical synthesis of these complex structures often relies on stereoselective glycosylation reactions. nih.gov While not a sugar itself, 3-aminopentan-1-ol can be utilized in the synthesis of amino sugar mimetics or as a chiral aglycone in glycosylation reactions.
The hydroxyl group of 3-aminopentan-1-ol can act as a nucleophile in a glycosylation reaction, attacking an activated glycosyl donor to form a glycosidic bond. The inherent chirality of the amino alcohol can influence the stereochemical outcome of this linkage. Furthermore, the amino group can be protected and later revealed to generate a molecule that mimics the structure of a natural amino sugar. Such amino sugar mimics are valuable tools for studying carbohydrate-protein interactions and for the development of new therapeutic agents that can interfere with these biological processes. The direct glycosylation of amino acids and alcohols has been demonstrated, highlighting the feasibility of incorporating structures like 3-aminopentan-1-ol into carbohydrate-based molecules. nih.gov
Development of Peptidomimetics
Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. The incorporation of non-natural amino acid surrogates is a common strategy in the design of peptidomimetics.
The 3-amino-1-pentanol structure can serve as a scaffold for the synthesis of β-amino acid analogues. Following oxidation of the primary alcohol to a carboxylic acid, the resulting β-amino acid can be incorporated into peptide sequences. The ethyl group at the α-position to the amino group would provide a specific side chain that can influence the conformational preferences of the resulting peptide. Peptides containing β-amino acids are known to adopt stable secondary structures and can exhibit interesting biological activities. acs.org The design of peptide-derived amino alcohols as transition-state analog inhibitors of enzymes has also been reported, suggesting another avenue for the application of 3-aminopentan-1-ol in medicinal chemistry. nih.gov
Applications in Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique employed to elucidate reaction mechanisms, trace metabolic pathways, and study the kinetic isotope effect. The incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule allows researchers to follow the fate of specific atoms throughout a chemical transformation. 3-Aminopentan-1-OL, as a precursor, can be utilized in the synthesis of isotopically labeled compounds to probe the intricacies of reaction pathways.
A notable example, while not directly involving mechanistic elucidation, highlights the utility of the closely related 4-aminopentan-1-ol (B28841) in the preparation of deuterium-labeled molecules for pharmacological studies. The synthesis of deuterium-labeled chloroquine (B1663885) and hydroxychloroquine, important antimalarial and antirheumatic drugs, has been described using 4-aminopentan-1-ol as a key intermediate. In this synthesis, the amino alcohol is coupled with 4,7-dichloroquinoline. jocpr.com
The principles of this synthesis can be readily adapted for mechanistic investigations. For instance, by synthesizing a deuterated version of this compound, one could study the mechanism of reactions involving the C-N or C-O bond formations. The presence of deuterium at specific positions can influence the reaction rate, providing insights into the rate-determining step and the nature of the transition state.
Table 1: Illustrative Strategy for the Synthesis of Deuterium-Labeled 3-Aminopentan-1-OL
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 1-Penten-3-one | LiAlD₄, THF | [4,4-²H₂]-1-Penten-3-ol | Introduction of deuterium at a specific position. |
| 2 | [4,4-²H₂]-1-Penten-3-ol | 1. O₃, CH₂Cl₂, -78 °C; 2. NaBH₄ | [2,2-²H₂]-Propane-1,3-diol | Oxidative cleavage and reduction to a diol. |
| 3 | [2,2-²H₂]-Propane-1,3-diol | 1. TsCl, Pyridine; 2. NaN₃, DMF | 1-Azido-3-([2,2-²H₂]-propyl) tosylate | Conversion of hydroxyl to azide (B81097) and tosylate. |
| 4 | 1-Azido-3-([2,2-²H₂]-propyl) tosylate | Ethylmagnesium bromide, CuI | 3-Azido-[1,1-²H₂]-pentane | Alkylation to introduce the ethyl group. |
| 5 | 3-Azido-[1,1-²H₂]-pentane | 1. H₂, Pd/C; 2. HCl | [1,1-²H₂]-3-Aminopentan-1-OL hydrochloride | Reduction of the azide to the amine and salt formation. |
This table presents a hypothetical synthetic route to demonstrate how isotopic labeling of the target compound could be achieved for use in mechanistic studies.
By employing such a labeled building block, researchers can gain a deeper understanding of reaction mechanisms, which is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations.
Role in Total Synthesis Strategies
The total synthesis of complex natural products and pharmaceutical agents often relies on a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available or easily accessible starting materials. Chiral building blocks like this compound are highly sought after in this context as they provide a pre-installed stereocenter and functional groups that can be elaborated into the desired molecular framework.
While a specific total synthesis employing this compound is not extensively documented in readily available literature, its structural features make it an ideal precursor for a range of bioactive molecules. For example, many natural products, including alkaloids and polyketides, as well as synthetic drugs, contain the β-amino alcohol or γ-amino alcohol motif. The structure of this compound provides a direct entry to such systems.
A potential application of this chiral building block can be envisioned in the synthesis of molecules like Biotin (B1667282) (Vitamin H). Although numerous total syntheses of biotin have been reported, many rely on the stereocontrolled introduction of the functionalities present in the final molecule. researchgate.netorganicchemistrydata.orgmagtech.com.cn A hypothetical retrosynthetic analysis of biotin could involve a key intermediate that can be derived from this compound.
Table 2: Hypothetical Retrosynthetic Analysis of a Biotin Precursor from 3-Aminopentan-1-OL
| Target Fragment | Key Disconnection | Precursor | Rationale |
| cis-3,4-Diaminotetrahydrothiophene | C-N bond formation | A protected 3-amino-4-hydroxytetrahydrothiophene | The amino and hydroxyl groups can be derived from a chiral amino alcohol. |
| Protected 3-amino-4-hydroxytetrahydrothiophene | Ring-closing metathesis | A protected diene derived from 3-Aminopentan-1-OL | The stereocenter of the amino alcohol dictates the stereochemistry of the final product. |
| Protected diene | Functional group interconversion | (S)-3-Aminopentan-1-OL hydrochloride | A readily available chiral building block providing the required stereocenter and functional handles. |
In such a strategy, the stereocenter of (S)-3-Aminopentan-1-OL would be carried through the synthetic sequence to establish the correct relative stereochemistry in the thiophene (B33073) ring of biotin. The amino and alcohol functionalities would serve as handles for the introduction of other required structural elements.
The utility of chiral amino alcohols as versatile building blocks is a well-established principle in organic synthesis. nih.govwikipedia.orgsigmaaldrich.com The specific substitution pattern of this compound offers a unique combination of chirality and functionality, making it a valuable tool for synthetic chemists engaged in the challenging endeavor of total synthesis. Its potential to streamline synthetic routes and provide access to enantiomerically pure target molecules underscores its importance in advanced organic synthesis.
Advanced Spectroscopic and Computational Characterization of 3 Aminopentan 1 Ol Hydrochloride and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic techniques is indispensable for the unambiguous determination of the chemical structure of 3-Aminopentan-1-OL (B2610376) hydrochloride. These methods provide detailed insights into the molecular framework, functional groups, and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) NMR spectroscopy of 3-Aminopentan-1-OL hydrochloride would be expected to show distinct signals for the protons of the ethyl group, the methine proton at the chiral center (C3), and the methylene (B1212753) protons adjacent to the hydroxyl and amino groups. The protonation of the amino group to form the ammonium (B1175870) salt would influence the chemical shift of the neighboring protons, typically causing a downfield shift.
Carbon-¹³ (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the specific chemical environment of each carbon atom (e.g., carbons bonded to nitrogen or oxygen appearing more downfield).
For comparative purposes, the reported ¹H NMR spectral data for the related compound, 3-Aminopentane, is presented in the table below. chemicalbook.com
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) |
| 3-Aminopentane | - | Data not fully specified in the provided search result |
Note: Specific chemical shift values and multiplicities for 3-Aminopentane were not detailed in the available search result.
Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes such as tautomerism, which can occur in amino alcohols. smolecule.com
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For 3-Aminopentan-1-ol, the free base, the exact mass is calculated to be 103.099714038 Da. nih.gov In a mass spectrum, this compound would likely be observed as its protonated molecule, [M+H]⁺, with a corresponding m/z (mass-to-charge ratio) of approximately 104.107. The molecular weight of this compound is approximately 139.62 g/mol . smolecule.com
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While experimental HRMS data for this compound is not available, predicted mass spectral data for the free base can offer insights into its likely behavior in the mass spectrometer.
Predicted Mass Spectral Data for 3-Aminopentan-1-ol
| Adduct | Predicted m/z |
| [M+H]⁺ | 104.107 |
| [M+Na]⁺ | 126.089 |
This data is computationally predicted for the free base and not experimentally determined for the hydrochloride salt.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group, the N-H stretches of the ammonium group, C-H stretches of the alkyl chain, and C-N and C-O stretching vibrations. The N-H stretching vibrations in the hydrochloride salt would differ from those in the free amine due to protonation.
For comparison, the table below lists the major IR absorption bands for a related compound, 5-Amino-1-pentanol.
IR Spectral Data for 5-Amino-1-pentanol
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | Broad band around 3300-3400 |
| N-H stretch | Around 3300-3400 (may overlap with O-H) |
| C-H stretch | Around 2850-2960 |
Note: This data is for an isomeric compound and serves as a general reference.
Chiral Analysis and Optical Characterization
Since 3-Aminopentan-1-ol possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The analysis and characterization of the chirality of this compound are critical, especially in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity.
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral molecules that rotate the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). While it is known that the (3S)-enantiomer of this compound is a chiral molecule, specific optical rotation values have not been found in the performed searches. smolecule.com The measurement of the optical rotation is a primary method to determine the enantiomeric purity of a sample.
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation and analysis of closely related compounds, including isomers and enantiomers, and for the determination of the purity of a substance.
For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is a particularly valuable method. Chiral HPLC, employing a chiral stationary phase (CSP), is the most common technique for separating the enantiomers of chiral compounds like 3-aminopentan-1-ol. scas.co.jpsigmaaldrich.com The choice of the chiral column and the mobile phase is critical for achieving good separation.
While a specific HPLC method for this compound is not detailed in the available literature, methods for separating related chiral amines and amino alcohols often utilize polysaccharide-based chiral stationary phases. yakhak.orgnih.gov The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP.
For instance, a patent for the chiral HPLC analysis of the related compound 3-aminobutanol describes the use of an AD-H column with a mobile phase of n-hexane and isopropanol (B130326). Such a method could serve as a starting point for developing a separation method for the enantiomers of 3-aminopentan-1-ol.
X-ray Diffraction Analysis for Solid-State Structure Determination
In the case of a hydrochloride salt, the analysis would confirm the protonation of the amino group to form an ammonium cation (NH3+) and the presence of a chloride anion (Cl-). The crystal structure would detail the hydrogen bonds between the ammonium group, the hydroxyl group, and the chloride anion, which are crucial in defining the crystal packing. nih.gov
The crystallographic data obtained includes:
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space Group: The symmetry elements present in the crystal lattice.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
From these fundamental data, a complete picture of the solid-state structure can be built. For amino acid hydrochlorides, which share functional groups with this compound, studies have shown that the crystal structures are often dominated by a network of N-H···Cl and O-H···Cl hydrogen bonds. ias.ac.inresearchgate.net
| Crystallographic Parameter | Significance |
| Unit Cell | The basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. |
| Atomic Coordinates | Defines the position of each atom in the unit cell. |
| Hydrogen Bonds | Key intermolecular interactions that determine crystal packing. |
This table outlines the key information derived from an X-ray diffraction study.
Powder X-ray diffraction (PXRD) is another valuable technique that provides a "fingerprint" of a crystalline material. researchgate.net While not providing the detailed structural information of single-crystal XRD, it is a rapid method for identifying crystalline phases, determining sample purity, and studying polymorphism. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide powerful tools to investigate the properties and behavior of molecules at an atomic level. These methods complement experimental data and can offer insights that are difficult or impossible to obtain through laboratory experiments alone.
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be calculated from the molecular structure and are used to predict various physicochemical and biological properties. For 3-Aminopentan-1-OL, a variety of descriptors can be computed to understand its behavior.
Commonly calculated molecular descriptors include:
Molecular Weight: The sum of the atomic weights of all atoms in the molecule.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the molecule's hydrophobicity.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Number of Hydrogen Bond Donors and Acceptors: These descriptors are important for understanding intermolecular interactions.
| Molecular Descriptor | Predicted Value for 3-Aminopentan-1-ol |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol nih.gov |
| XLogP3-AA | -0.1 nih.gov |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 46.2 Ų nih.gov |
This table presents some of the key molecular descriptors for 3-Aminopentan-1-ol, calculated using computational methods.
These descriptors are valuable in the early stages of drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For the synthesis or derivatization of 3-aminopentan-1-ol, theoretical calculations can be employed to:
Calculate the energies of reactants, transition states, and products: This allows for the determination of reaction barriers and reaction enthalpies, providing insight into the feasibility and kinetics of a reaction.
Visualize transition state structures: This helps to understand the geometry of the atoms at the highest point on the reaction pathway.
Investigate the role of catalysts or solvents: Modeling can reveal how these components influence the reaction mechanism and energetics.
For example, in the derivatization of 3-aminopentan-1-ol with a reagent like OPA/thiol, computational methods could be used to model the step-by-step formation of the fluorescent isoindole product. This would involve calculating the energetics of nucleophilic attack by the amino group, followed by cyclization and elimination steps. Such studies can help to optimize reaction conditions and understand the factors that control the reaction's efficiency and selectivity.
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The collision cross section (CCS) is a key parameter derived from IM-MS experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov
The CCS is a characteristic physicochemical property of an ion and can be used as an additional dimension of identification, complementing mass-to-charge ratio and retention time. nih.gov Experimentally measured CCS values can be compared to a database of known values or to theoretically predicted CCS values to increase confidence in compound identification. semanticscholar.org
For small molecules like 3-aminopentan-1-ol and its derivatives, CCS values can be predicted using computational methods. mdpi.com These predictions are typically based on the three-dimensional structure of the ion and involve calculating its interaction with the buffer gas. researchgate.net
The predicted CCS values can then be used in several ways:
Compound Identification: Matching experimental CCS values to a library of predicted values can help to identify unknown compounds in complex mixtures. semanticscholar.org
Structural Elucidation: Different isomers of a molecule will often have different CCS values, allowing IM-MS to distinguish between them.
Filtering False Positives: In large-scale proteomics or metabolomics studies, using CCS as an additional filter can reduce the number of false-positive identifications. nih.gov
| Compound | Predicted CCS (Ų) |
| 3-Aminopentan-1-ol | 125.5 (Predicted for [M+H]+) |
| 1-Aminopentan-3-ol | 125.5 (Predicted for [M+H]+) |
| 5-Aminopentan-1-ol | 126.2 (Predicted for [M+H]+) |
This table shows predicted CCS values for different isomers of aminopentanol. The predictions are for the protonated molecules ([M+H]+) in helium buffer gas and were calculated using a computational model. It is important to note that these are theoretical values and may differ from experimental measurements.
The integration of predicted CCS values into analytical workflows represents a significant advancement in the field of proteomics and metabolomics, enabling more confident and accurate identification of molecules in complex biological samples.
Mechanistic Insights into Molecular Interactions and Academic Biological Research of 3 Aminopentan 1 Ol Hydrochloride Derivatives
Enzyme Modulation and Binding Kinetics
Derivatives of 3-Aminopentan-1-OL (B2610376) hydrochloride, with their characteristic amino and hydroxyl groups, present opportunities for interaction with various enzymes. The structural backbone is a key feature in the development of gabapentinoids, which are known to interact with voltage-gated calcium channels. wikipedia.org
Interaction with Active Sites and Biochemical Pathway Influence
The functional groups of 3-Aminopentan-1-OL derivatives could potentially interact with the active sites of enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. For instance, synthetic amino acid derivatives have been shown to inhibit digestive enzymes like lipase (B570770) and α-amylase through competitive or mixed mechanisms, suggesting that modifications to the aminopentanol backbone could yield inhibitors of various enzymes. nih.govpreprints.org The influence on biochemical pathways would be a direct consequence of such enzyme modulation.
Ligand-Receptor Interaction Studies
The study of how these derivatives bind to specific receptors is crucial for understanding their mechanism of action. For example, research on 3-amino-3-phenylpropionamide derivatives, which share a similar structural motif, has shown high affinity for the mu opioid receptor. nih.gov Structure-activity relationship (SAR) studies on related amino alcohol series have demonstrated that specific substitutions can significantly alter potency and selectivity for targets like the norepinephrine (B1679862) transporter. researchgate.net
Research on Antimicrobial Activity
The antimicrobial potential of amino alcohol derivatives is an active area of research. The introduction of various substituents to the core structure can modulate their activity against a range of pathogenic microorganisms.
In Vitro Efficacy against Pathogenic Microorganisms
Studies on structurally similar compounds, such as quinoxaline (B1680401) derivatives with C-2 amine substitutions, have demonstrated good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The mechanism of action for such compounds often involves compromising the bacterial cell membrane integrity. rsc.org Similarly, d-amino acid substituted derivatives of antimicrobial peptides have shown improved stability and potent antimicrobial activity. nih.gov Research into 3-Aminopentan-1-OL hydrochloride derivatives would likely involve screening against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).
A hypothetical data table for the in vitro antimicrobial activity of hypothetical this compound derivatives is presented below.
| Compound/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Derivative A | Staphylococcus aureus | 16 |
| Derivative A | Escherichia coli | 32 |
| Derivative B | Staphylococcus aureus | 8 |
| Derivative B | Escherichia coli | 16 |
| Derivative C | Candida albicans | >64 |
Investigation of In Vitro Cytotoxic and Anticancer Potentials
The evaluation of novel chemical entities for their ability to selectively kill cancer cells is a cornerstone of oncology research. Derivatives of various amino-containing scaffolds have been investigated for their cytotoxic and pro-apoptotic effects.
Mechanisms of Apoptosis Induction in Cell Lines
Research on other complex molecules containing amino alcohol-like moieties, such as certain flavones and oleanolic acid analogues, has revealed their potential to induce apoptosis in cancer cells. nih.govnih.gov These studies often show selective cytotoxicity against cancer cell lines while sparing normal cells. nih.gov The mechanisms frequently involve the activation of intrinsic apoptotic pathways, characterized by changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Investigations into this compound derivatives would likely involve cytotoxicity screening against various cancer cell lines, followed by mechanistic studies to elucidate the mode of cell death, such as apoptosis, and the signaling pathways involved.
A hypothetical data table for the in vitro cytotoxicity of hypothetical this compound derivatives is presented below.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Derivative X | Human lung carcinoma (A549) | 25.5 |
| Derivative X | Human breast adenocarcinoma (MCF-7) | 42.1 |
| Derivative Y | Human lung carcinoma (A549) | 15.2 |
| Derivative Y | Human breast adenocarcinoma (MCF-7) | 28.9 |
| Derivative Z | Normal human lung fibroblasts (MRC-5) | >100 |
Neuroprotective Research at the Cellular Level
While direct research on this compound is limited in publicly accessible literature, the neuroprotective potential of structurally similar amino alcohol compounds is an area of active investigation. Research into other molecules provides a framework for understanding the potential mechanisms through which derivatives of this compound might exert neuroprotective effects at the cellular level.
Studies on compounds with similar functional groups suggest that potential neuroprotective actions could be mediated through the modulation of key signaling pathways involved in neuronal cell death and survival. For instance, research on the compound 1-methoxyoctadecan-1-ol has shown neuroprotective effects against glutamate-induced oxidative stress in hippocampal neuronal cells (HT22 cells). nih.gov The primary mechanisms identified in such studies, which could be relevant for future research on this compound derivatives, include:
Reduction of Reactive Oxygen Species (ROS): A primary mechanism of glutamate-induced neurotoxicity is the excessive production of ROS, leading to oxidative stress and cell death. Compounds can exert neuroprotective effects by suppressing this ROS accumulation. nih.gov
Modulation of Mitogen-Activated Protein Kinases (MAPK): The p38 MAPK signaling pathway is often activated by cellular stress, including oxidative stress, and can lead to apoptosis. Inhibition of p38 phosphorylation is a key target for neuroprotection. nih.gov
Activation of Pro-Survival Pathways: The Phosphatidylinositol-3 Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival. Activation of this pathway can counteract apoptotic signals. nih.gov
Upregulation of Neurotrophic Factors: Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival, growth, and plasticity. Compounds that enhance the expression of mature BDNF may protect neurons from damage. nih.gov
These established mechanisms in related compounds provide a scientific basis for investigating whether this compound derivatives could offer neuroprotection through similar cellular pathways.
Protein Lysine (B10760008) Hydroxylation and Chemical Proteomics Strategies
Protein lysine hydroxylation is a critical post-translational modification (PTM) that regulates protein stability, RNA splicing, and epigenetic gene expression. nih.govrsc.org However, identifying and quantifying specific hydroxylation sites, such as 5-hydroxylysine (B44584) (5-Hyl), is challenging due to its chemical inertness and the presence of structural isomers (e.g., 3-Hyl, 4-Hyl). rsc.org To overcome this, advanced chemical proteomics strategies have been developed.
A key development is a workflow designed for the system-wide profiling of protein lysine 5-hydroxylation. nih.govnih.gov This strategy enables the specific enrichment and identification of 5-Hyl substrates from complex biological samples. The workflow has been instrumental in expanding the known landscape of this PTM, revealing its widespread role beyond its canonical function in collagen crosslinking. rsc.orgnih.gov Using this method, researchers have identified over 1,600 5-Hyl sites on more than 600 proteins in human 293T cells, implicating this modification in chromatin and RNA processing activities. nih.govnih.gov
The research also highlighted the role of specific enzymes, such as Jumonji-domain containing protein 6 (JMJD6), in mediating this modification. Quantitative proteomic analysis identified specific protein substrates that are hydroxylated following the overexpression of JMJD6, and even uncovered that different splice isoforms of JMJD6 can regulate 5-Hyl proteins in distinct cellular pathways. nih.govnih.gov
Constitutional Isomer Selective Tagging and Profiling
The success of modern chemical proteomics in studying lysine hydroxylation hinges on the ability to selectively target one constitutional isomer over others. A highly effective method utilizes periodate-based chemistry. nih.govrsc.org
The underlying principle of this strategy is the chemical reactivity of the vicinal diol group, a structural feature present in 5-hydroxylysine but not in its other constitutional isomers. rsc.org The periodate (B1199274) cleavage reaction selectively oxidizes the side chain of 5-Hyl, converting it into an aldehyde. rsc.org This newly formed aldehyde group can then be tagged with a probe containing a reactive group, such as methoxyamine or a hydrazide, allowing for the enrichment and subsequent identification of the modified peptides and proteins through mass spectrometry. rsc.orgresearchgate.net
This isomer-selective chemical reaction is the cornerstone of the workflow, enabling researchers to:
Differentiate Isomers: Confidently distinguish 5-Hyl from other hydroxylysine isomers in complex protein digests. rsc.org
Enable Global Profiling: Apply the strategy to whole-cell lysates for the large-scale discovery of 5-Hyl sites. nih.gov
Quantify Changes: Integrate the workflow with quantitative proteomics techniques to measure changes in 5-Hyl levels in response to cellular stimuli or enzyme activity, such as that of JMJD6 isoforms. nih.govnih.gov
The table below summarizes the key findings from the application of this chemical proteomic strategy.
| Feature | Finding | Significance |
| Methodology | Periodate-based oxidation and selective tagging of 5-hydroxylysine. nih.govrsc.org | Allows for constitutional isomer-specific identification, overcoming a major challenge in PTM analysis. nih.govrsc.org |
| Scale of Identification | Over 1618 5-Hyl sites identified on 630 proteins in human cells. nih.gov | Represents the largest coverage of this modification, revealing its widespread nature. nih.gov |
| Biological Functions | Implicated in protein structure, transcription, and chromatin regulation. nih.gov | Expands the known role of 5-Hyl beyond collagen to fundamental nuclear processes. nih.gov |
| Key Enzyme Regulation | JMJD6 and its alternative splice isoforms regulate 5-Hyl on distinct sets of proteins. nih.govnih.gov | Provides unique insights into the functional roles of JMJD6 alternative splicing in cellular development. nih.govrsc.org |
Immunomodulatory Research through Toll-Like Receptor Agonism
Toll-like receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system. nih.gov They recognize specific molecular patterns found in pathogens or released from damaged cells, triggering downstream signaling pathways that initiate a rapid and robust immune response. frontiersin.orgresearchgate.net The activation of TLRs by specific ligands, known as TLR agonists, has become a major focus of immunomodulatory research. frontiersin.orgfrontiersin.org
TLR agonists are compelling immunomodulators because they can:
Activate Innate Immunity: Stimulation of TLRs leads to the production of proinflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and type I interferons. nih.govfrontiersin.orgacs.org
Enhance Adaptive Immunity: By activating antigen-presenting cells like dendritic cells, TLR signaling helps bridge the gap to a more durable adaptive immune response, involving T-cells and B-cells. frontiersin.org
Induce Trained Immunity: Some TLR agonists can induce a long-term, non-specific protective state in innate immune cells, allowing for a more efficient response to subsequent infections. frontiersin.org
Derivatives of this compound, as small organic molecules, fall into a category of compounds that could potentially be designed as synthetic TLR agonists. Research has explored various small molecule agonists, particularly for endosomal TLRs like TLR7 and TLR8. frontiersin.orgnih.gov For example, imidazoquinoline derivatives are well-known synthetic agonists for TLR7/8 and are used in therapeutic applications. nih.gov
The immunomodulatory effects of TLR agonists are summarized in the table below.
| Receptor | Typical Agonists | Key Immune Responses | Therapeutic Potential |
| TLR2/1, TLR2/6 | Lipopeptides, Zymosan | Activation of MyD88-dependent signaling, production of inflammatory cytokines, neutrophil recruitment. frontiersin.org | Broad-spectrum anti-infective, vaccine adjuvant. frontiersin.org |
| TLR4 | Lipopolysaccharide (LPS) | Activation of both MyD88 and TRIF-dependent pathways, strong induction of inflammatory cytokines. acs.org | Vaccine adjuvant (using synthetic derivatives), cancer immunotherapy. nih.gov |
| TLR7 / TLR8 | Single-stranded RNA, Imidazoquinolines (synthetic) | Strong induction of Type I Interferons (IFNα/β) and proinflammatory cytokines (TNF-α, IL-12). nih.govacs.org | Antiviral agents, cancer immunotherapy, vaccine adjuvant. frontiersin.orgnih.gov |
| TLR9 | CpG DNA | Activation of plasmacytoid dendritic cells, induction of IFNα, stimulation of B-cell proliferation. frontiersin.org | Cancer immunotherapy (in-situ vaccination), vaccine adjuvant. frontiersin.org |
The development of novel small molecule TLR agonists is a promising frontier in medicine. Academic research into compounds like derivatives of this compound could explore their potential to bind and activate specific TLRs, thereby harnessing the power of the innate immune system for therapeutic benefit.
Advanced Synthetic Transformations and Derivatization Studies of 3 Aminopentan 1 Ol Hydrochloride
Functional Group Interconversions: Oxidation, Reduction, and Substitution Reactions
The reactivity of the amino and hydroxyl groups in 3-aminopentan-1-ol (B2610376) allows for numerous interconversions, providing pathways to a diverse range of derivatives. These reactions can be selectively performed to modify one group while preserving the other, enhancing the synthetic utility of the parent molecule.
Oxidation: The primary alcohol moiety is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Mild oxidizing agents would yield 3-aminopentanal, while stronger conditions would produce 3-aminopentanoic acid.
Reduction: While the functional groups on 3-aminopentan-1-ol are already in a reduced state, reduction reactions are crucial in the synthesis of related 1,3-amino alcohols. For instance, a common synthetic route involves the reduction of β-enaminoketones using reagents like sodium in a mixture of THF and isopropyl alcohol to yield the corresponding amino alcohol. mdpi.com This method has been successfully employed to prepare diastereomeric mixtures of 3-aminocyclohexanols. mdpi.com
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. vanderbilt.edu This activation allows for the introduction of various functionalities. For example, the activated alcohol can be converted to the corresponding halide (chloride, bromide, or iodide) through reactions with reagents like thionyl chloride (SOCl₂) or by using the Finkelstein reaction on the sulfonate ester. vanderbilt.edu The amine group can also undergo substitution reactions, such as alkylation or acylation, to yield secondary or tertiary amines and amides, respectively.
Table 1: Summary of Functional Group Interconversion Reactions
| Transformation | Functional Group | Reagent/Reaction Type | Product Type |
|---|---|---|---|
| Oxidation | Primary Alcohol | Mild Oxidizing Agent (e.g., PCC) | Aldehyde |
| Primary Alcohol | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | |
| Reduction | β-Enaminoketone | Sodium in THF/Isopropanol (B130326) | 1,3-Amino Alcohol mdpi.com |
| Substitution | Primary Alcohol | SOCl₂, PBr₃ | Alkyl Halide vanderbilt.edu |
| Primary Alcohol | TsCl, MsCl | Sulfonate Ester vanderbilt.edu | |
| Sulfonate Ester | NaI in Acetone (Finkelstein Reaction) | Alkyl Iodide vanderbilt.edu | |
| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |
Synthesis of Complex Ligand Systems
The presence of both nitrogen and oxygen atoms, which can act as Lewis basic donor sites, makes 3-aminopentan-1-ol and its derivatives attractive candidates for the construction of chelating ligands for metal coordination. While the parent molecule can act as a simple bidentate ligand, its derivatives can be elaborated into more complex, multidentate ligand systems with high affinity and selectivity for specific metal ions.
A relevant example is the synthesis of ligands derived from amino-functionalized scaffolds, such as cis,cis-1,3,5-triaminocyclohexane. nih.gov By reacting the amine groups with moieties like acetic acid, a hexadentate ligand (cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid, H₃tachta) can be prepared as its HCl salt. nih.gov This ligand has been shown to form stable, well-defined complexes with a variety of metal ions, including gallium(III), indium(III), copper(II), and palladium(II). nih.gov The resulting gallium complex, [Ga(tachta)], features a pseudooctahedral geometry where the metal ion is fully encapsulated by the deprotonated hexadentate ligand. nih.gov
This strategy can be adapted to 3-aminopentan-1-ol. Derivatization of its amine and/or alcohol functions could produce custom ligands for applications in catalysis, medical imaging, or materials science.
Table 2: Illustrative Metal Complexes from an Amino-Derived Ligand (H₃tachta)
| Metal Ion | Precursor | Resulting Complex | Reference |
|---|---|---|---|
| Gallium(III) | Ga(NO₃)₃ | [Ga(tachta)] | nih.gov |
| Indium(III) | InCl₃ | [In(tachta)] | nih.gov |
| Copper(II) | CuCl₂ | [Cu(Htachta)] | nih.gov |
| Palladium(II) | PdCl₂ | [Pd(Htachta)] | nih.gov |
Supramolecular Assembly of Derivatives
The amine and hydroxyl groups of 3-aminopentan-1-ol derivatives are prime candidates for directing the formation of ordered, non-covalent structures through hydrogen bonding. These interactions are fundamental to crystal engineering and the design of self-assembling molecular systems.
The supramolecular behavior of such molecules is well-illustrated by the crystal structure of a related compound, 5-aminopentan-1-ol. nih.gov In its solid state, the molecules are connected by a robust three-dimensional network of hydrogen bonds. These interactions occur between the hydroxyl group of one molecule and the nitrogen atom of another (O—H⋯N) and, conversely, between the amine group and the oxygen atom (N—H⋯O). nih.gov This extensive hydrogen-bonding scheme leads to the formation of specific, recognizable patterns. Using graph-set analysis, these patterns can be described as cooperative tetrameric units and centrosymmetric dimers, assigned with R⁴₄(8) and R²₂(16) descriptors, respectively. nih.gov This demonstrates how the simple functional groups of an amino alcohol can dictate a highly organized and stable crystal lattice. It is expected that derivatives of 3-aminopentan-1-ol would exhibit similar tendencies for supramolecular assembly, driven by these powerful directional interactions.
Table 3: Non-Covalent Interactions in Amino Alcohol Assembly
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl Group (-OH) | Amino Group (-NH₂) | Formation of 3D networks nih.gov |
| Hydrogen Bond | Amino Group (-NH₂) | Hydroxyl Group (-OH) | Crystal lattice stabilization nih.gov |
| Van der Waals | Alkyl Chain | Alkyl Chain | Packing efficiency |
Development of Novel Polymeric and Material Applications
The bifunctional character of 3-aminopentan-1-ol hydrochloride establishes it as a valuable monomer or "material building block" for the synthesis of advanced polymers. bldpharm.com Its ability to react via both the amine and hydroxyl groups allows it to be incorporated into various polymer chains through step-growth polymerization, leading to materials with tailored properties.
For example, 3-aminopentan-1-ol can be reacted with difunctional compounds such as diacyl chlorides or dicarboxylic acids. This reaction would lead to the formation of poly(amide-ester)s, a class of polymers combining the structural features of both polyamides and polyesters. Similarly, reaction with diisocyanates would produce polyurethanes containing a pendant hydroxyl group or incorporating the original hydroxyl into the polymer backbone, depending on the stoichiometry and reaction conditions. These polymers could find use in coatings, adhesives, or biomedical materials, where the functionality of the amino alcohol can impart specific characteristics like hydrophilicity, reactive sites for cross-linking, or improved adhesion.
Table 4: Potential Polymeric Applications
| Polymer Type | Co-monomer | Resulting Linkage | Potential Application |
|---|---|---|---|
| Poly(amide-ester) | Diacyl Chloride / Dicarboxylic Acid | Amide and Ester | Specialty fibers, engineering plastics |
| Polyurethane | Diisocyanate | Urethane | Foams, elastomers, coatings |
| Polyether | Epoxide (e.g., Epichlorohydrin) | Ether and secondary amine | Resins, surfactants |
Emerging Research Directions and Future Perspectives for 3 Aminopentan 1 Ol Hydrochloride
Development of Novel Synthetic Methodologies
The synthesis of chiral amino alcohols like 3-Aminopentan-1-OL (B2610376) is a critical area of research, with a strong emphasis on developing efficient and stereoselective methods. Traditional chemical synthesis often involves multiple steps and may require harsh conditions or expensive, toxic reagents. frontiersin.org The future of synthesizing such compounds lies in more sustainable and elegant approaches.
One of the most promising frontiers is biocatalysis. nih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs), are being developed to facilitate the one-step, asymmetric reductive amination of hydroxy ketones. frontiersin.org This method uses ammonia (B1221849) as an inexpensive amino donor under mild conditions, offering high stereoselectivity and reducing the reliance on heavy metals. frontiersin.org While this has been demonstrated for a range of α- and β-hydroxy ketones, applying similar enzymatic strategies to produce 3-Aminopentan-1-OL from a corresponding hydroxy ketone precursor represents a significant future direction. frontiersin.org
Another innovative approach is the use of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn This radical polar crossover strategy allows for the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Adapting such methodologies for γ-amino alcohols like 3-Aminopentan-1-OL could provide a novel and efficient synthetic route.
Future synthetic strategies will likely focus on:
Enzymatic and Chemoenzymatic Routes: Expanding the library of engineered enzymes to accept a wider range of substrates for producing compounds like 3-Aminopentan-1-OL.
Catalytic Asymmetric Transformations: Developing new catalytic systems that can construct the chiral center with high efficiency and enantioselectivity from simple, achiral precursors. organic-chemistry.org
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.
| Synthetic Approach | Key Advantages | Potential for 3-Aminopentan-1-OL |
| Biocatalysis (e.g., AmDHs) | High stereoselectivity, mild conditions, sustainable. frontiersin.org | Direct synthesis from a hydroxy ketone precursor. frontiersin.org |
| Asymmetric Catalysis | Modular, efficient C-C bond formation. westlake.edu.cnconicet.gov.ar | Novel routes from simple aldehydes and imines. westlake.edu.cn |
| Flow Chemistry | Scalability, safety, precise control. | Industrial-scale production. |
Expanding Scope in Asymmetric Catalysis
Chiral amino alcohols are highly valued as ligands in asymmetric catalysis, where they can induce stereoselectivity in a wide range of chemical transformations. conicet.gov.arrsc.orgalfa-chemistry.com While complex amino alcohols are often used, simpler structures like 3-Aminopentan-1-OL can serve as foundational scaffolds for new ligand families.
The future in this area points towards the design of novel ligands where the amino and hydroxyl groups of a 3-aminopentanol backbone are strategically modified. These modifications can fine-tune the steric and electronic properties of the resulting metal complexes, enhancing their catalytic activity and enantioselectivity. nih.gov For example, new pyridine-derived chiral ligands have shown excellent performance in securing high catalytic activity and stereoselectivity. acs.org Incorporating a 3-aminopentanol moiety into such ligand frameworks is a plausible research avenue.
Emerging applications for amino alcohol-based ligands include:
Enantioselective addition of organometallic reagents to aldehydes and ketones. rsc.org
Asymmetric hydrogenations and transfer hydrogenations.
Carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions. nih.gov
The development of new ligands derived from 3-Aminopentan-1-OL could lead to more efficient and cost-effective catalysts for producing valuable chiral molecules for the pharmaceutical and fine chemical industries. conicet.gov.ar
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, systematically exploring how a molecule's structure affects its biological activity. nih.govnih.gov For 3-Aminopentan-1-OL hydrochloride, its true potential lies in its use as a scaffold to generate libraries of derivatives for biological screening. By systematically modifying the core structure—for instance, by acylating the amine, etherifying the alcohol, or introducing substituents on the pentyl chain—researchers can probe its interactions with biological targets.
Recent studies on other β- and γ-amino alcohol derivatives have shown promise in developing agents with various biological activities, including:
Antifungal Agents: Novel L-amino alcohol derivatives have exhibited broad-spectrum antifungal activity, with some compounds showing efficacy against fluconazole-resistant strains. nih.gov The activity was found to be highly dependent on the substituents and the stereochemistry. nih.gov
Anticancer Agents: Derivatives of β-amino alcohols have been synthesized and screened for cytotoxic activity against human cancer cell lines, with some showing potency comparable to existing drugs like cisplatin. nih.gov
Anti-inflammatory Agents: Certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in severe sepsis, making them potential leads for new antiseptic treatments. nih.gov
Antibiotic and Antifungal Leads: Focused libraries of amino alcohols have been synthesized and screened, with some showing significant inhibition of methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans. nih.govuow.edu.au
Future SAR studies involving 3-Aminopentan-1-OL will likely focus on creating diverse chemical libraries and employing high-throughput screening to identify lead compounds for various therapeutic areas.
| Derivative Class | Targeted Biological Activity | Key SAR Finding Example |
| Substituted Anilino Alcohols | Antibacterial, Antifungal nih.gov | 4-substituted aromatic moieties showed higher activity. nih.gov |
| N-anthranyl β-amino alcohols | Anticancer (Cytotoxic) nih.gov | Small substituents at the C-6 position were crucial for activity. nih.gov |
| Fluorinated L-amino alcohols | Antifungal nih.gov | 3-F substituted compounds exhibited excellent broad-spectrum activity. nih.gov |
| β-amino alcohol derivatives | Anti-inflammatory (TLR4 inhibition) nih.gov | Electron-withdrawing groups on a phenoxy ring favored activity. nih.gov |
Applications in Materials Science and Supramolecular Chemistry
The dual functionality of amino alcohols makes them attractive monomers for creating advanced materials. scbt.com In this context, this compound can be a valuable building block for new polymers and supramolecular assemblies.
One emerging area is the development of biodegradable and biocompatible poly(ester amide) elastomers. nih.gov By reacting an amino alcohol with a diacid and a polyol, it is possible to create crosslinked networks with tunable mechanical properties and degradation rates, suitable for tissue engineering applications. nih.gov The presence of amine groups also offers sites for further chemical modification to enhance biocompatibility or attach bioactive molecules. nih.gov
In supramolecular chemistry, the hydrogen bonding capabilities of the amine and hydroxyl groups can be exploited to direct the assembly of complex architectures. This could lead to the formation of gels, liquid crystals, or other functional soft materials.
Future research in this domain will likely explore:
Functional Polymers: Synthesis of new polymers incorporating 3-Aminopentan-1-OL to create materials with specific properties for biomedical devices, drug delivery systems, or as functional coatings. scbt.comacs.org
Adsorbents for Environmental Remediation: Functionalizing porous polymers with amino alcohol groups can significantly enhance their capacity to adsorb heavy metals from wastewater. nih.govrsc.org
Supramolecular Gels: Designing low-molecular-weight gelators based on 3-Aminopentan-1-OL derivatives for applications in controlled release and as media for catalysis.
Computational Design of Advanced Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For a molecule like 3-Aminopentan-1-OL, computational methods can accelerate the discovery of new derivatives with enhanced properties.
Future perspectives in this area include:
Virtual Screening: Creating large virtual libraries of 3-Aminopentan-1-OL derivatives and using computational docking to predict their binding affinity to specific biological targets, such as enzymes or receptors. This can prioritize which compounds to synthesize and test, saving time and resources.
Ligand Design: Using computational models to design new chiral ligands based on the 3-Aminopentan-1-OL scaffold for asymmetric catalysis. By simulating the transition state of a catalytic reaction, researchers can optimize the ligand structure for maximum stereoselectivity. nih.gov
Predicting Physicochemical Properties: Employing quantitative structure-property relationship (QSPR) models to predict the properties of new derivatives, such as solubility, stability, and membrane permeability, which are crucial for both pharmaceutical and materials science applications.
Integration into Automated Synthesis Platforms
The rise of laboratory automation is revolutionizing how chemical synthesis is performed. Automated synthesis platforms can significantly increase the speed and efficiency of producing and screening new molecules. chemspeed.comsigmaaldrich.com
This compound and its derivatives are well-suited for integration into these platforms. As a building block, it can be used in automated systems that perform iterative coupling reactions to rapidly generate large libraries of compounds. illinois.edunih.gov These platforms can handle reaction setup, purification, and analysis, allowing for high-throughput synthesis and screening. imperial.ac.uk
The future will see an increased use of automated synthesis to:
Accelerate SAR Studies: Rapidly synthesize and purify arrays of related compounds to quickly map the structure-activity landscape. nih.gov
Optimize Catalysts: Systematically vary the structure of ligands derived from 3-Aminopentan-1-OL and test their performance in catalytic reactions in a parallel fashion.
Discover New Materials: Automate the synthesis and characterization of new polymers and materials derived from this amino alcohol.
Exploration of Untapped Biological Applications
While some biological activities of amino alcohols have been explored, many potential applications remain untapped. The simple, chiral structure of 3-Aminopentan-1-OL makes it an intriguing starting point for exploring new biological frontiers.
Future research could investigate its derivatives for:
Neurological Disorders: Given that some amino alcohols interact with neurotransmitter systems, derivatives of 3-Aminopentan-1-OL could be explored as modulators of receptors or enzymes in the central nervous system.
Antiviral Agents: The structural motifs present in amino alcohols could be adapted to design inhibitors of viral enzymes, such as proteases or polymerases.
Metabolic Pathway Modulation: As amino alcohols are structurally related to amino acids and other metabolites, their derivatives could be designed to interact with metabolic enzymes, potentially leading to treatments for metabolic diseases. For example, some compounds are known to regulate the IIS/TOR signaling pathway, which is crucial for growth and development. mdpi.com
The key will be to use a combination of rational design, inspired by known bioactive molecules, and diversity-oriented synthesis to uncover novel biological functions for derivatives of 3-Aminopentan-1-OL.
Q & A
Q. How can factorial design optimize formulation parameters for this compound in drug delivery systems?
- Methodological Answer : Apply a 2³ factorial design to variables like polymer concentration (X₁), crosslinker ratio (X₂), and pH (X₃). Use ANOVA to analyze effects on drug release (e.g., zero-order vs. Higuchi kinetics). For hydrogels, optimize swelling index and mechanical strength via response surface methodology (RSM) .
Q. What experimental strategies assess the compound’s stability under accelerated degradation conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
- Photolysis : Expose to UV light (ICH Q1B). Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
Q. How do researchers design in vitro toxicity assays to evaluate organ-specific risks?
- Methodological Answer : Use cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity). Assess viability via MTT assay (IC₅₀ calculation), oxidative stress via ROS detection (DCFH-DA probe), and mitochondrial dysfunction via JC-1 staining. Compare to positive controls (e.g., cisplatin) .
Q. What computational methods predict the pharmacokinetic profile of this compound?
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) to rank solvents (e.g., DMSO > water > ethanol). Validate via shake-flask method: saturate solvents at 25°C, filter (0.22 µm), and quantify supernatant via UV spectrophotometry. Statistical analysis (Bland-Altman plots) identifies systematic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
